1-Aminocyclooctanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminocyclooctane-1-carbonitrile is an organic compound with the molecular formula C₉H₁₆N₂ It is a nitrile derivative of cyclooctane, characterized by the presence of an amino group and a nitrile group attached to the same carbon atom on the cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminocyclooctane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with hydroxylamine to form cyclooctanone oxime, which is then dehydrated to produce cyclooctanenitrile. The nitrile group is subsequently reduced to form 1-aminocyclooctane-1-carbonitrile. This process typically requires the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation under specific conditions .
Industrial Production Methods: Industrial production of 1-aminocyclooctane-1-carbonitrile often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Aminocyclooctane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
1-Aminocyclooctane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-aminocyclooctane-1-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 1-Aminocyclohexane-1-carbonitrile
- 1-Aminocyclopentane-1-carbonitrile
- 1-Aminocyclobutane-1-carbonitrile
Comparison: 1-Aminocyclooctane-1-carbonitrile is unique due to its larger ring size, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1-aminocyclooctane-1-carbonitrile |
InChI |
InChI=1S/C9H16N2/c10-8-9(11)6-4-2-1-3-5-7-9/h1-7,11H2 |
InChI Key |
OIDFXMAGNWNQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.